Product packaging for L-TRYPTOPHAN-N-FMOC (13C11,15N2)(Cat. No.:)

L-TRYPTOPHAN-N-FMOC (13C11,15N2)

Cat. No.: B1579966
M. Wt: 439.37
Attention: For research use only. Not for human or veterinary use.
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Description

L-TRYPTOPHAN-N-FMOC (13C11,15N2) is a useful research compound. Molecular weight is 439.37. The purity is usually 98%.
BenchChem offers high-quality L-TRYPTOPHAN-N-FMOC (13C11,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-TRYPTOPHAN-N-FMOC (13C11,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

439.37

Purity

98%

Origin of Product

United States

Ii. Synthetic Methodologies for Isotope Enriched L Tryptophan N Fmoc

Chemical Synthesis Approaches for 13C and 15N Isotopic Incorporation

The chemical synthesis of L-Tryptophan-N-FMOC (¹³C₁₁,¹⁵N₂) involves the strategic use of isotopically labeled precursors. These precursors are integrated into the L-tryptophan molecule through a series of well-defined chemical reactions that construct the indole (B1671886) ring and append the amino acid side chain. While specific multi-step synthetic routes are often proprietary, the general principle involves starting with simple, commercially available labeled molecules and building the complexity of the tryptophan structure.

A key challenge in chemical synthesis is maintaining the stereochemical integrity of the L-enantiomer. Asymmetric synthesis techniques are often employed to ensure high enantiopurity, which is critical for most biological applications. rsc.org

Biosynthetic and Chemo-Enzymatic Routes for Selective Isotopic Labeling of L-Tryptophan

Biosynthetic and chemo-enzymatic methods offer an attractive alternative to purely chemical synthesis, often providing high selectivity and operating under milder conditions. rsc.org Microbial fermentation is a widely used industrial method for producing L-tryptophan. nih.gov In this approach, genetically engineered strains of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, are cultured in media containing ¹³C-labeled glucose and ¹⁵N-labeled nitrogen sources. nih.gov The microorganisms' metabolic machinery then incorporates these stable isotopes into the tryptophan molecule.

Chemo-enzymatic strategies combine chemical synthesis with enzymatic transformations. For instance, an isotopically labeled indole precursor can be chemically synthesized and then coupled with a serine derivative using an enzyme like tryptophan synthase to produce the final labeled L-tryptophan. rsc.orgnih.gov This approach can be highly efficient and modular, allowing for specific labeling patterns. rsc.org For example, the enzyme tryptophanase can catalyze the reaction between indole and S-methyl-L-cysteine to form L-tryptophan. rsc.orgnih.gov

A one-pot, two-step enzymatic cascade reaction has been developed to generate Trp isotopologs from indole, glycine, and formaldehyde, utilizing L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase. rsc.org This method is noted for being simple and inexpensive. rsc.org

Strategies for Suppressing Isotope Scrambling During Biosynthesis

A significant challenge in biosynthetic labeling is "isotope scrambling," where the isotopic labels are unintentionally distributed to other amino acids or different positions within the target molecule through metabolic pathways. nih.gov Tryptophan, for instance, can be catabolized by E. coli, leading to the scrambling of carbon atoms. nih.gov Furthermore, the enzyme tryptophanase can break down tryptophan into indole, pyruvate, and ammonia (B1221849), with the latter leading to nitrogen scrambling. nih.gov

Several strategies are employed to minimize isotope scrambling:

Use of Auxotrophic Strains: Employing microbial strains that are deficient in specific metabolic pathways can prevent the breakdown or conversion of the labeled amino acid. nih.gov

Inhibition of Scrambling Enzymes: The activity of enzymes responsible for scrambling, such as pyridoxal-phosphate (PLP)-dependent enzymes, can be inhibited. nih.gov A method involving the reduction of E. coli S30 extracts with sodium borohydride (B1222165) (NaBH₄) has been shown to irreversibly inactivate these enzymes, leading to cleaner selective isotope labeling in cell-free protein synthesis systems. nih.gov

Cell-Free Protein Synthesis (CFPS): CFPS systems offer greater control over the metabolic environment compared to in vivo systems. nih.govnih.gov In these systems, metabolic enzymes are generally less active, reducing the extent of isotope scrambling. nih.gov

Careful Selection of Precursors: The choice of labeled precursors can influence the degree of scrambling. For example, using labeled indole circumvents the upstream metabolic pathways that can lead to scrambling of the indole ring atoms.

StrategyDescriptionKey Advantages
Auxotrophic Strains Use of microbial strains with specific metabolic deficiencies.Prevents catabolism of the labeled amino acid.
Enzyme Inhibition Chemical inhibition of enzymes responsible for scrambling.Can be applied to various expression systems.
Cell-Free Systems In vitro protein synthesis with defined components.High degree of control over the metabolic environment.
Precursor Selection Strategic choice of labeled starting materials.Can target specific positions for labeling.

N-FMOC Protecting Group Introduction and Deprotection Strategies in L-Tryptophan Chemistry

The 9-fluorenylmethoxycarbonyl (FMOC) group is a base-labile amine protecting group widely used in peptide synthesis. chemimpex.comwikipedia.org It is introduced to the amino group of L-tryptophan to prevent unwanted reactions during subsequent synthetic steps, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comwikipedia.org

Introduction of the FMOC group:

The FMOC group is typically introduced by reacting L-tryptophan with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.orgtotal-synthesis.com Fmoc-OSu is often preferred due to its greater stability and lower propensity for side reactions. total-synthesis.com

Deprotection of the FMOC group:

The FMOC group is known for its lability to basic conditions. researchgate.net Deprotection is commonly achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.netembrapa.br The mechanism involves the abstraction of the acidic proton on the fluorenyl ring by the base, followed by β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. embrapa.br The dibenzofulvene byproduct is typically scavenged by the excess amine to form a stable adduct. researchgate.net

Care must be taken during deprotection to avoid side reactions, such as racemization, especially when using strong bases or prolonged reaction times. The use of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of tryptophan is often recommended to prevent modification of the indole side chain during peptide synthesis and cleavage. sigmaaldrich.com

ReagentConditionsNotes
Piperidine 20-30% in DMF or NMPStandard and rapid deprotection. researchgate.net
Morpholine 50% in DMFCan lead to less racemization compared to piperidine. researchgate.net
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) -A stronger base, but more prone to side reactions. embrapa.br

Purification and Spectroscopic Verification of Isotope-Labeled L-Tryptophan-N-FMOC

After synthesis, the crude L-Tryptophan-N-FMOC (¹³C₁₁,¹⁵N₂) must be purified to remove unreacted starting materials, byproducts, and other impurities. A common purification method involves recrystallization from a suitable solvent system, such as an ethanol/water mixture. google.com The crude product is dissolved in the solvent system, often with heating, and then allowed to crystallize under controlled cooling. google.com The purified crystals are then collected by filtration, washed, and dried. google.com Another reported method involves slurrying the crude product in a solvent like isopropyl ether, followed by precipitation with a less polar solvent like n-heptane. ajpamc.com

Spectroscopic Verification:

A battery of spectroscopic techniques is employed to confirm the identity, purity, and isotopic enrichment of the final product.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the labeled compound and determining the extent of isotopic incorporation. The observed mass shift compared to the unlabeled compound provides direct evidence of the presence of ¹³C and ¹⁵N isotopes. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and for verifying the positions of the isotopic labels. ¹³C-NMR and ¹⁵N-NMR spectra will show signals corresponding to the labeled atoms. nih.gov The coupling patterns between adjacent ¹³C and ¹⁵N nuclei can also provide valuable structural information. nih.gov L-Tryptophan-¹³C₁₁,¹⁵N₂ is particularly suitable for bio-NMR applications. sigmaaldrich.comsigmaaldrich.cn

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. google.com By comparing the retention time of the synthesized product to that of a known standard, its identity and purity can be confirmed.

Optical Activity: The specific rotation of the final product is measured to confirm that the desired L-enantiomer has been obtained and that significant racemization has not occurred during synthesis and purification. sigmaaldrich.comsigmaaldrich.cn

TechniquePurposeInformation Obtained
Mass Spectrometry (MS) Molecular weight determination and isotopic enrichment analysis.Molecular ion peak corresponding to the labeled mass, mass shift. nih.govsigmaaldrich.com
NMR Spectroscopy Structural confirmation and label position verification.¹³C and ¹⁵N chemical shifts, coupling constants. nih.gov
HPLC Purity assessment.Retention time, peak purity. google.com
Polarimetry Enantiomeric purity assessment.Specific rotation. sigmaaldrich.comsigmaaldrich.cn

Iii. Advanced Spectroscopic and Spectrometric Characterization of L Tryptophan N Fmoc 13c11,15n2

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Isotopic Fingerprinting

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of molecules. In an MS/MS experiment, the intact molecule (precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides a structural fingerprint of the molecule.

For L-Tryptophan-N-FMOC (13C11,15N2), MS/MS analysis yields a predictable yet unique fragmentation pattern. The stable isotope labels (¹³C₁₁ and ¹⁵N₂) result in a mass shift for the precursor ion and for any fragment ion containing the labeled tryptophan core when compared to the unlabeled analogue. This distinct mass shift is the basis of its isotopic fingerprint.

The fragmentation of the parent compound is influenced by its core structures: the tryptophan moiety and the FMOC protecting group. The fragmentation of tryptophan itself is well-characterized. For instance, protonated tryptophan often loses ammonia (B1221849) (NH₃) to generate a diagnostic 2-carboxyspiro[cyclopropane-indolium] fragment ion. researchgate.net Another common fragmentation pathway involves the cleavage of the Cα-Cβ bond, producing an ion corresponding to the indole (B1671886) side chain. researchgate.net The FMOC group can also be lost during fragmentation.

The heavy labeling of L-Tryptophan-N-FMOC (¹³C₁₁,¹⁵N₂) means that these characteristic fragments are observed at higher mass-to-charge (m/z) ratios. This predictable mass shift allows for unambiguous identification and prevents interference from endogenous, unlabeled tryptophan and its metabolites. acs.orginnovagen.com The use of such stable isotope-labeled molecules as internal standards is preferred in bioanalysis because they share identical chemical properties, including extraction recovery and ionization efficiency, with the target analyte, leading to highly accurate quantification. nih.gov

Interactive Table 1: Predicted MS/MS Fragmentation of L-Tryptophan-N-FMOC (¹³C₁₁,¹⁵N₂) vs. Unlabeled Analog

This table outlines the primary theoretical fragment ions generated during tandem mass spectrometry in positive ionization mode. The mass shift in the labeled compound provides a unique isotopic signature for its detection.

Fragment DescriptionUnlabeled Fragment (m/z)Labeled Fragment (m/z)Notes
[M+H]⁺ (Precursor Ion) 427.2440.2The full molecule, protonated. The mass shift is ~13 Da.
[M+H - FMOC]⁺ 205.1218.1Loss of the FMOC group (C₁₅H₁₀O₂), retaining the labeled tryptophan.
[M+H - ¹⁵NH₃]⁺ 410.2423.2Loss of ammonia. For the labeled compound, this is a neutral loss of ¹⁵NH₃ (18 Da).
[Tryptophan immonium ion]⁺ 188.1200.1Formed from the loss of the carboxyl group and the FMOC group. Contains all ¹¹C and ¹⁵N atoms from the tryptophan core. researchgate.net
[Indole side chain ion]⁺ 130.1139.1Result of Cα-Cβ cleavage. Contains 8 ¹³C atoms and 1 ¹⁵N atom from the indole ring. researchgate.net

Chromatographic Methods Coupled with Isotopic Detection (HPLC-MS, GC-MS)

To analyze L-Tryptophan-N-FMOC (¹³C₁₁,¹⁵N₂) in complex mixtures, separation techniques are coupled with mass spectrometry. This hyphenated approach ensures that the compound of interest is separated from other matrix components before detection, enhancing sensitivity and specificity.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a predominant technique for analyzing amino acids and their derivatives. nih.govmdpi.com The labeled L-Tryptophan-N-FMOC has virtually identical chromatographic behavior to its unlabeled form, meaning they co-elute under the same conditions. innovagen.com This property is critical for its use as an internal standard. The mass spectrometer then easily distinguishes between the co-eluting labeled and unlabeled compounds based on their different masses. frontiersin.org For high sensitivity, detection is often performed using MS/MS in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the labeled standard. nih.govnih.gov

Interactive Table 2: Typical HPLC-MS Parameters for L-Tryptophan Derivative Analysis

This table provides an example of common starting conditions for the analysis of FMOC-protected tryptophan using reversed-phase HPLC-MS.

ParameterTypical Condition
Chromatographic Column Reversed-Phase C18 (e.g., Agilent Eclipse XDB-C18) nih.gov
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid mdpi.com
Elution Gradient elution, from low to high percentage of Mobile Phase B
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive mode
MS Detection Mode Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analyzing isotopologue distributions. nih.gov However, for non-volatile compounds like amino acids, derivatization is required to increase their volatility. ucdavis.edu While the N-terminus is already protected by the FMOC group, the carboxylic acid group must typically be derivatized, for example, through esterification. ucdavis.edu The analysis of amino acids by GC-MS can provide rich information for metabolic flux analysis. nih.gov A specialized application is Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS), which offers extremely high precision in measuring ¹³C and ¹⁵N isotopic enrichment, making it suitable for detailed studies of metabolic pathways. ucdavis.edunih.gov

V. Computational and Bioinformatic Approaches in Conjunction with Isotopic Labeling Studies

Quantum Mechanical and Molecular Dynamics Simulations for Isotope Effects

Quantum mechanics (QM) and molecular mechanics (MM) are powerful computational tools for investigating molecular properties and reaction dynamics. wordpress.commdpi.com When applied to isotopically labeled compounds, these methods can predict and interpret the subtle but significant effects of isotopic substitution.

The substitution of 12C with 13C and 14N with 15N in L-tryptophan, and its N-Fmoc derivative, introduces a mass shift that, while preserving the compound's chemical properties, alters its spectroscopic characteristics. innovagen.com Quantum mechanical calculations can theoretically predict these changes with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can forecast the shifts in NMR spectra resulting from the presence of 13C and 15N isotopes. These predictions are invaluable for interpreting experimental NMR data, which is a key technique for determining the three-dimensional structure of proteins and other biomolecules. acs.org The ability to accurately simulate these isotopic effects aids in the assignment of complex spectra.

Infrared (IR) Spectroscopy: Similarly, the vibrational frequencies of molecular bonds are sensitive to the mass of the constituent atoms. QM calculations can model the IR spectrum of L-TRYPTOPHAN-N-FMOC (13C11,15N2) and predict the isotopic shifts in vibrational modes. This information is crucial for analyzing the local environment and conformation of the tryptophan residue within a larger molecule.

The N-Fmoc group, commonly used as a protecting group in peptide synthesis, also influences the spectroscopic properties. Computational models must account for the electronic and steric effects of the Fmoc moiety to accurately predict the spectroscopic parameters of the entire molecule.

The change in mass due to isotopic labeling can affect the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). numberanalytics.com Computational modeling is instrumental in understanding and predicting KIEs, providing insights into reaction mechanisms.

Enzyme-Catalyzed Reactions: Combined QM/MM simulations are widely used to model enzyme reactions. wordpress.comnih.govrsc.org In such models, the isotopically labeled substrate, like L-TRYPTOPHAN-N-FMOC (13C11,15N2), and the enzyme's active site are treated with quantum mechanics, while the rest of the protein and solvent are described by molecular mechanics. mdpi.com This approach allows for the calculation of activation energies and the identification of transition states. nih.gov By comparing the calculated reaction rates for the labeled and unlabeled tryptophan, researchers can predict the KIE and elucidate the rate-determining steps of the enzymatic pathway. numberanalytics.comnih.govnih.gov

Tryptophan Metabolism: A comprehensive kinetic model of human tryptophan metabolism has been constructed, integrating data on enzymatic reactions and transporters. nih.gov Such models can be used to simulate flux distributions and metabolite concentrations. nih.govescholarship.org By incorporating data from studies using L-TRYPTOPHAN-N-FMOC (13C11,15N2), these models can be refined to more accurately reflect the in vivo metabolic pathways and how they are perturbed in disease states. nih.gov

Bioinformatic Tools for Metabolic Network Reconstruction and Flux Prediction

The data generated from experiments using isotopically labeled compounds is often vast and complex. Bioinformatic tools are essential for processing, analyzing, and visualizing this data to reconstruct metabolic networks and quantify metabolic fluxes. nih.govnih.govpsu.edu

A variety of software tools have been developed to handle the unique challenges of isotope-labeled metabolomics data. nih.gov These tools facilitate the integration of data from different analytical platforms and provide powerful visualization capabilities.

Data Processing and Correction: Software like IsoCor and DIMet are designed for the differential analysis of isotopically resolved metabolomics data. oup.com They correct for natural isotope abundances to ensure the accurate quantification of labeling patterns. oup.com Other tools, such as mzMatch-ISO, are used for the untargeted detection of isotope labeling in complex mixtures. acs.org

Visualization and Integration: Tools like Viime and MetaboAnalyst offer web-based platforms for the visualization and integration of metabolomics data. nih.govmetaboanalyst.ca They support various visualization methods, including heatmaps, pathway maps, and network analysis, to help researchers identify patterns and correlations in large datasets. numberanalytics.comcreative-proteomics.com These platforms can integrate data from multiple 'omics' approaches, providing a more holistic view of the biological system. oup.com

Interactive Table: Tools for Isotope-Labeled Metabolomics Data

Tool Function Key Features
13CFLUX2 High-performance simulator for 13C-based metabolic flux analysis. 13cflux.netoup.com Efficient simulation algorithms, supports various measurement data (LC-MS/MS, 13C-NMR), uses FluxML for model formulation. 13cflux.netoup.com
FiatFlux Calculates flux ratios from GC-MS data and estimates absolute intracellular fluxes. nih.gov User-friendly for non-experts, preconfigured for specific experiments and organisms. nih.gov
METRAN Software for 13C-metabolic flux analysis, experiment design, and statistical analysis. mit.edu Based on the Elementary Metabolite Units (EMU) framework. mit.edu
OpenFLUX2 Open-source software for 13C-MFA of single and parallel labeling experiments. nih.gov Optimizes experimental design, estimates flux parameters, and performs goodness-of-fit tests. nih.gov
DIMet Differential analysis of targeted isotope-labeled metabolomics data. oup.com Handles univariate, bi-variate, and multivariate data; includes visualization and statistical analysis tools. oup.com
Viime Web-based application for visualization and integration of metabolomics data from multiple platforms. nih.gov Supports various data fusion approaches, dynamic visualization of PCA plots. nih.gov

| MetaboAnalyst | Web-based platform for comprehensive metabolomics data analysis and interpretation. metaboanalyst.canumberanalytics.com | Statistical analysis, functional analysis, and integration with other omics data. metaboanalyst.caoup.comnih.gov |

Algorithms that leverage isotopic labeling data are crucial for mapping metabolic pathways and discovering new metabolites.

Pathway Analysis: Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide a reference for known metabolic pathways. genome.jpgenome.jp Bioinformatic tools can map the data from isotope tracing studies onto these pathways to visualize the flow of metabolites. nih.govyoutube.com This allows researchers to identify active pathways and potential bottlenecks.

Novel Metabolite Identification: Isotopic labeling is a powerful strategy for identifying previously unknown metabolites. biorxiv.org By tracing the incorporation of labeled atoms from a precursor like L-TRYPTOPHAN-N-FMOC (13C11,15N2), researchers can identify novel downstream products. biorxiv.org Algorithms have been developed to detect the characteristic mass isotopomer distributions of labeled compounds in mass spectrometry data, facilitating the discovery of new players in metabolic networks. biorxiv.orghilarispublisher.com

Interactive Table: Research Findings from Isotopic Labeling

Research Area Finding Significance
Metabolic Flux Analysis Quantification of in vivo metabolic reaction rates using 13C-MFA. oup.com Provides a detailed understanding of cellular metabolism under different conditions.
Metabolite Identification Isotope-labeled reference materials enable the identification of novel endogenous metabolites. biorxiv.orgbiorxiv.org Expands the known metabolome and provides insights into synthesis pathways. biorxiv.org
Enzyme Mechanism QM/MM simulations with isotopic labeling clarify reaction mechanisms and transition states. nih.govrsc.org Aids in the design of enzyme inhibitors and novel biocatalysts.

| Metabolic Modeling | Kinetic models integrated with isotope labeling data can predict metabolic responses to perturbations. nih.gov | Offers a powerful tool for studying metabolic diseases and designing metabolic engineering strategies. |

Vi. Future Research Directions and Emerging Methodologies

Development of Novel Isotopic Labeling Strategies and Reagents

The future of isotopic labeling is centered on creating more efficient, specific, and cost-effective methods to produce complex labeled compounds. x-chemrx.comutoronto.canih.gov Traditional approaches often involve lengthy synthetic routes starting from expensive, isotopically enriched precursors. springernature.com Emerging strategies aim to overcome these limitations through late-stage labeling and advanced synthetic technologies. x-chemrx.comspringernature.com

New methods are being developed to introduce stable isotopes into specific residues like tryptophan, tailored to the needs of particular experiments, such as protein NMR. nih.gov For instance, biosynthetic-cascade syntheses using enzymes like L-threonine aldolase (B8822740) and tryptophan synthase offer a modular and inexpensive route to various tryptophan isotopologues. rsc.org Such enzymatic methods provide high selectivity and reduce the environmental impact compared to traditional chemical synthesis. rsc.org The goal is to make isotopically substituted amino acids, which are invaluable for mechanistic and structural analysis, more accessible. rsc.org

StrategyDescriptionKey AdvantagesRelevant Research Areas
Late-Stage Isotopic Labeling Introduction of an isotopic label in the final steps of a synthetic route. x-chemrx.comspringernature.comCost-effective (uses cheaper labeled reagents like ¹³CO₂), versatile, reduces time-intensive preparations. x-chemrx.comspringernature.comPharmacology, Medical Imaging, Drug Discovery. springernature.com
Enzymatic/Biosynthetic Synthesis Use of enzymes or engineered metabolic pathways to produce specific isotopologues. rsc.orgHigh stereo- and regioselectivity, environmentally friendly, can produce complex molecules. rsc.orgProtein NMR, Metabolic Fate Studies, Mechanistic Enzymology. rsc.org
Chemoenzymatic Synthesis A hybrid approach combining traditional chemical synthesis with enzymatic reactions. nih.govEnables the creation of novel labeled nucleotide analogs and modified RNAs, expanding the scope of structural studies. nih.govRNA Structural Biology, Vaccine Development. nih.gov

A significant shift in chemical synthesis is the move from traditional batch processing to automated and continuous flow chemistry. x-chemrx.comcinz.nznih.gov Flow chemistry involves pumping reagents through a series of tubes and reactors, offering precise control over reaction parameters like temperature, pressure, and reaction time. x-chemrx.comvapourtec.com This methodology is particularly advantageous for isotope labeling. x-chemrx.com

The key benefits of flow chemistry include:

Enhanced Safety: Only small quantities of potentially hazardous materials are reacting at any given moment, and the excellent heat transfer of microreactors prevents dangerous thermal runaways, which can be a concern with exothermic reactions. cinz.nznih.gov

Improved Control and Reproducibility: Precise, automated control over stoichiometry and reaction conditions leads to higher quality products and streamlined, reproducible processes. nih.govvapourtec.com

Efficient Scalability: To scale up production, a flow reaction is simply run for a longer duration, which is far more straightforward than scaling up batch reactions. cinz.nz

Cost-Effectiveness: Flow systems can enable late-stage hydrogen isotopic exchange (HIE) and the use of gaseous reagents like ¹³CO₂ through innovative "tube-in-tube" reactors, making the synthesis of compounds like ¹³C-labeled carboxylic acids more efficient and economical. x-chemrx.com

These advancements are directly applicable to the synthesis of L-TRYPTOPHAN-N-FMOC (¹³C₁₁,¹⁵N₂). An automated flow platform could streamline its multi-step production, improve yield with respect to the expensive ¹³C and ¹⁵N precursors, and ensure high purity, thereby accelerating its availability for complex research applications. youtube.com

Integration with Multi-Omics and Systems Biology Approaches

The true power of a tracer like L-TRYPTOPHAN-N-FMOC (¹³C₁₁,¹⁵N₂) is realized when its journey is tracked across multiple interconnected biological layers. Multi-omics is a holistic approach that combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of a biological system. nih.govbeckman.com Stable isotope-resolved metabolomics (SIRM) is a key component of this, using labeled compounds to trace metabolic pathways and fluxes quantitatively. mdpi.com

By introducing L-TRYPTOPHAN-N-FMOC (¹³C₁₁,¹⁵N₂) into a biological system, researchers can follow the ¹³C and ¹⁵N labels as they are incorporated into various biomolecules. This allows for the direct measurement of:

Protein Synthesis and Turnover: Tracking the appearance of labeled tryptophan in newly synthesized proteins (proteomics).

Metabolic Flux: Following the labeled atoms as tryptophan is catabolized through pathways like the kynurenine (B1673888) pathway (metabolomics).

Post-Translational Modifications: Investigating how cellular signaling impacts protein function by integrating phosphoproteomic data with metabolic changes. nih.gov

Systems biology uses this multi-layered data to create computational models that can simulate and predict cellular behavior. mdpi.combenthamscience.com For example, analyzing how gut microbes metabolize tryptophan and influence host serotonin (B10506) synthesis is a systems biology problem that benefits from isotopic tracers. mdpi.com The integration of data from different omics levels helps bridge the gap from genotype to phenotype, providing a more complete understanding of disease mechanisms and drug actions. nih.gov

Omics FieldInformation Gained with L-TRYPTOPHAN-N-FMOC (¹³C₁₁,¹⁵N₂)Example Application
Proteomics Rates of protein synthesis, degradation, and turnover. nih.govMeasuring how a drug affects the turnover of specific enzymes or structural proteins.
Metabolomics Flux through metabolic pathways involving tryptophan. ontosight.aiQuantifying changes in the kynurenine pathway in neurodegenerative disease models.
Glycomics Understanding the interplay between protein glycosylation and metabolism. nih.govInvestigating how altered glycosylation in cancer cells impacts amino acid metabolism. nih.gov
Lipidomics Tracing the contribution of amino acid catabolites to lipid synthesis. nih.govDetermining the role of tryptophan metabolites in signaling processes involving lipids. nih.gov

Enhanced Computational and AI-Driven Data Analysis for Isotopic Studies

The vast and complex datasets generated by multi-omics experiments using tracers like L-TRYPTOPHAN-N-FMOC (¹³C₁₁,¹⁵N₂) necessitate advanced computational tools for analysis. mdpi.com Correcting for the natural abundance of isotopes in high-resolution mass spectrometry data is a computationally intensive but essential step for accurate quantitative analysis. mdpi.comnih.gov

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies in this domain. researchgate.netosti.gov These approaches can learn complex patterns from spectral data, automating and improving tasks that are challenging and time-consuming for humans. researchgate.net

Key applications of AI and ML in isotopic studies include:

Automated Peak Identification and Quantification: AI models, such as neural networks, can be trained to identify and quantify isotopologues in complex gamma-ray or mass spectra with high accuracy. researchgate.net

Predictive Modeling: AI can be used to augment nuclear data, fill knowledge gaps, and create predictive models for how targets will behave during isotope production. osti.gov

Enhanced Data Interpretation: In multi-omics, AI can integrate diverse datasets to identify novel correlations, predict disease subtypes, and generate new, testable hypotheses. nih.gov

Real-Time Process Optimization: AI has the potential to autonomously tune the many interdependent parameters of isotope enrichment and synthesis devices in real-time, significantly improving operational efficiency. osti.gov

Q & A

Q. How can researchers leverage this compound to study protein-ligand interactions via isotopic editing?

  • Methodological Answer : Incorporate the labeled tryptophan into target proteins (e.g., receptors) via recombinant expression in 13C/15N-enriched media. Use NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding sites. Isotopic labeling enhances sensitivity in detecting conformational changes upon ligand binding .

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